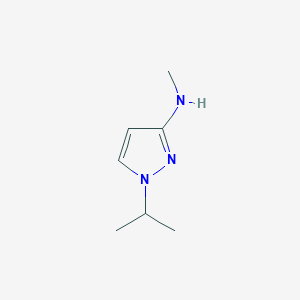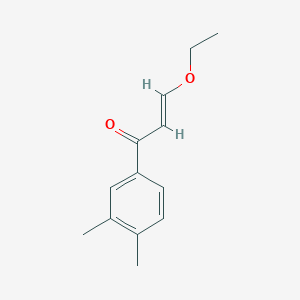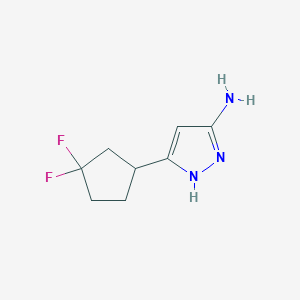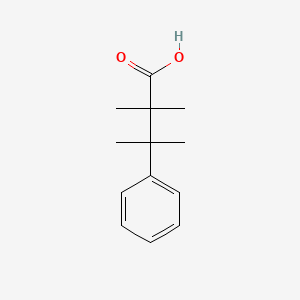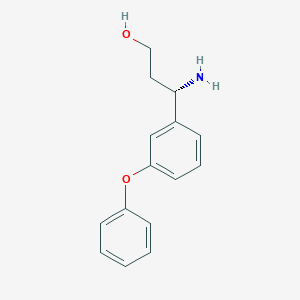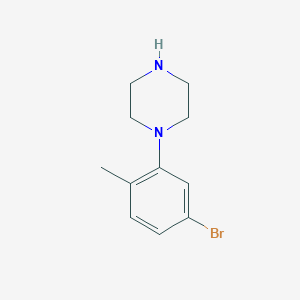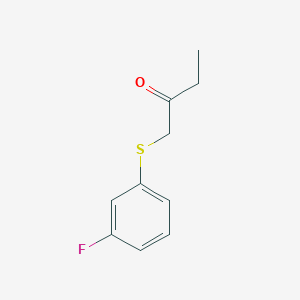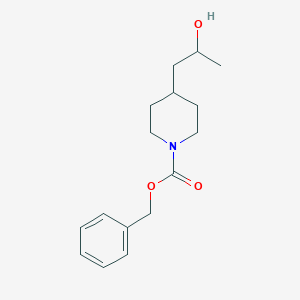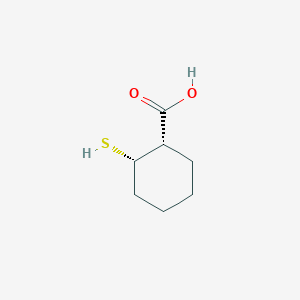
rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid: is a chiral compound with a sulfanyl group attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid typically involves the following steps:
Cyclohexane Ring Formation: The cyclohexane ring can be formed through various methods, including cyclization reactions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reagent reacts with a precursor compound.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
化学反応の分析
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The sulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted cyclohexane derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis.
- Studied for its reactivity and stereochemistry.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological molecules.
Medicine:
- Explored for its potential therapeutic applications.
- Studied for its pharmacological properties.
Industry:
- Used in the synthesis of specialty chemicals.
- Investigated for its potential in material science applications.
作用機序
The mechanism of action of rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The sulfanyl group can form covalent bonds with nucleophilic sites, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.
類似化合物との比較
- rac-(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
- rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid
Comparison:
- Structural Differences: The presence of different functional groups (e.g., sulfanyl vs. methoxycarbonyl) leads to variations in chemical reactivity and biological activity.
- Unique Properties: rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid is unique due to its sulfanyl group, which imparts distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C7H12O2S |
|---|---|
分子量 |
160.24 g/mol |
IUPAC名 |
(1S,2S)-2-sulfanylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2S/c8-7(9)5-3-1-2-4-6(5)10/h5-6,10H,1-4H2,(H,8,9)/t5-,6+/m1/s1 |
InChIキー |
BJHARLJQBXHVKE-RITPCOANSA-N |
異性体SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)S |
正規SMILES |
C1CCC(C(C1)C(=O)O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H,3H-furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B13490684.png)
![2-Azaspiro[3.5]nonan-7-amine](/img/structure/B13490686.png)
![tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans](/img/structure/B13490690.png)
